[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13407250
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO4 |
|---|---|
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)acetic acid |
| Standard InChI | InChI=1S/C11H13NO4/c13-10(14)7-12-6-8-2-1-3-9-11(8)16-5-4-15-9/h1-3,12H,4-7H2,(H,13,14) |
| Standard InChI Key | WFSNBGYXEWXEDG-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C=CC=C2O1)CNCC(=O)O |
| Canonical SMILES | C1COC2=C(C=CC=C2O1)CNCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a 2,3-dihydrobenzo dioxin core, a bicyclic system comprising two oxygen atoms at positions 1 and 4 of the benzene ring. At the 5-position of this dioxin ring, an aminomethyl group (-CH₂NH-) is attached, which is further connected to an acetic acid moiety (-CH₂COOH). This configuration introduces both lipophilic (dioxin ring) and hydrophilic (carboxylic acid) regions, influencing its solubility and bioavailability.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)acetic acid |
| SMILES | C1COC2=C(C=CC=C2O1)CNCC(=O)O |
| Canonical SMILES | C1COC2=C(C=CC=C2O1)CNCC(=O)O |
| InChI Key | WFSNBGYXEWXEDG-UHFFFAOYSA-N |
The planar aromatic dioxin ring facilitates π-π stacking interactions with biological targets, while the carboxylic acid group enables hydrogen bonding and ionic interactions .
Synthesis and Structural Modifications
While detailed synthetic protocols for [(2,3-Dihydro-benzo dioxin-5-ylmethyl)-amino]-acetic acid remain scarce in public literature, analogous compounds suggest a multi-step approach involving:
-
Alkylation: Introduction of the aminomethyl group to the dioxin scaffold via nucleophilic substitution.
-
Condensation: Coupling the aminomethyl-dioxin intermediate with bromoacetic acid or its derivatives.
A patent (WO2012140597A1) describes related glycoside derivatives synthesized through similar strategies, highlighting the use of protective groups like tert-butyl carbonates to stabilize reactive intermediates . Modifications at the acetic acid moiety (e.g., esterification) could enhance membrane permeability, as seen in prodrug designs for antidiabetic agents .
Biological Activities and Mechanisms
Anti-Inflammatory and Metabolic Effects
The benzo dioxin framework is associated with α-adrenergic blocking activity, which modulates vasodilation and metabolic rate. In vitro studies on analogous compounds demonstrate inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) through NF-κB pathway suppression . The acetic acid group may chelate metal ions involved in oxidative stress, amplifying antioxidant effects .
Antimicrobial Properties
Compounds bearing the 1,4-benzodioxin motif show moderate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus), likely due to interference with cell wall synthesis . The amino-acetic acid side chain may enhance uptake through peptide transporters, a mechanism observed in β-lactam antibiotics .
Pharmacological Applications and Future Directions
Antidiabetic Therapeutics
Patent WO2012140597A1 highlights glycoside derivatives of 1,4-benzodioxin as SGLT2 inhibitors, reducing renal glucose reabsorption . While [(2,3-Dihydro-benzo dioxin-5-ylmethyl)-amino]-acetic acid lacks the glycosidic linkage, its carboxylic acid group could mimic the glucuronic acid moiety of SGLT2 inhibitors, warranting exploration in glucose homeostasis .
Oncology
PARP1 inhibitors like olaparib share structural motifs with 1,4-benzodioxin derivatives . Preclinical assays could evaluate the compound’s ability to induce synthetic lethality in BRCA-mutated cancers, leveraging its potential PARP1 affinity .
Neuropharmacology
Mannich bases exhibit anticonvulsant activity by modulating GABAergic neurotransmission . The amino-acetic acid group in this compound may act as a GABA analogue, suggesting utility in epilepsy or anxiety disorders .
Challenges and Optimization Strategies
-
Solubility Limitations: The lipophilic dioxin ring may impede aqueous solubility. Prodrug strategies, such as esterification of the carboxylic acid, could improve bioavailability .
-
Target Selectivity: Off-target interactions with adrenergic receptors require mitigation via structural tweaks (e.g., substituting the dioxin oxygen with sulfur) .
-
Synthetic Complexity: Scalable synthesis remains a hurdle. Flow chemistry techniques could optimize step efficiency and yield.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume